molecular formula C25H20N4O4 B2940956 3-(3-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1358320-57-6

3-(3-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2940956
CAS No.: 1358320-57-6
M. Wt: 440.459
InChI Key: AZQNCKFQEWWIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative characterized by a bicyclic quinazoline core fused with two ketone groups (2,4-dione). Key structural features include:

  • 3-(3-Methoxybenzyl substituent: A benzyl group with a methoxy (-OCH₃) moiety at the meta position of the aromatic ring, contributing electron-donating properties and moderate lipophilicity.
  • 7-(3-(m-Tolyl)-1,2,4-oxadiazol-5-yl substituent: An oxadiazole ring (a heterocycle with two nitrogen and one oxygen atom) linked to a meta-methylphenyl (m-tolyl) group.

This compound is hypothesized to be synthesized via routes analogous to those reported for related quinazolinones, such as condensation of acid chlorides with amines or cyclization of hydrazide intermediates . Its structural design aligns with pharmacophores targeting enzymes or receptors requiring aromatic and heterocyclic interactions.

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c1-15-5-3-7-17(11-15)22-27-23(33-28-22)18-9-10-20-21(13-18)26-25(31)29(24(20)30)14-16-6-4-8-19(12-16)32-2/h3-13H,14H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQNCKFQEWWIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and interaction with various biological targets.

Chemical Structure

The compound features a quinazoline core substituted with a methoxybenzyl group and an oxadiazole moiety. The structural formula is represented as follows:

C20H18N4O3\text{C}_{20}\text{H}_{18}\text{N}_4\text{O}_3

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. A study on related compounds demonstrated that those with halogen substituents showed cytotoxic effects against various cancer cell lines, including gastric and breast cancer cells . The specific compound in focus has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Table 1: Anticancer Activity of Related Quinazoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
4dNUGC0.028Inhibition of cell cycle progression
3aMCF-75.29Induction of apoptosis
3bHepG215.25DNA intercalation

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. The quinazoline scaffold is known to inhibit various kinases, which play crucial roles in cell signaling pathways associated with growth and survival.

  • VEGFR Inhibition : The compound has been reported to inhibit the vascular endothelial growth factor receptor (VEGFR), which is essential for angiogenesis in tumors . This inhibition can lead to reduced tumor growth and metastasis.
  • PPAR Activation : Some derivatives of quinazoline have been linked to peroxisome proliferator-activated receptor (PPAR) activation, which is involved in the regulation of glucose metabolism and fat cell differentiation .

Case Studies

Several studies have evaluated the anticancer potential of similar compounds:

  • Study 1 : A series of quinazoline derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity, suggesting that specific substituents enhance efficacy .
  • Study 2 : In vivo studies demonstrated that certain quinazoline derivatives significantly reduced tumor size in murine models when administered at specific dosages, indicating their potential as therapeutic agents against cancer .

Chemical Reactions Analysis

Core Quinazoline Reactivity

The quinazoline-2,4-dione core participates in nucleophilic substitutions and ring modifications:

Reaction TypeConditionsProducts/OutcomesReferences
Alkylation K₂CO₃, DMF, alkyl halides, RTN-alkylated derivatives at 1/3H positions
Acylation AcCl, pyridine, refluxAcetylated quinazoline analogs
Hydrolysis NaOH (aq), 80°CRing opening to anthranilic acid derivatives
  • Example : Reaction with ethyl chloroacetate in DMF introduces ethyl acetate groups at the nitrogen atoms, forming intermediates for further functionalization .

Oxadiazole Ring Reactions

The 1,2,4-oxadiazole moiety undergoes electrophilic substitutions and cycloadditions:

Reaction TypeConditionsProducts/OutcomesReferences
Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitration at the oxadiazole C-5 position
Reduction H₂, Pd/C, ethanolRing opening to amidoxime derivatives
Cycloaddition Maleic anhydride, refluxFormation of fused bicyclic systems
  • Note : Nitration under mild conditions selectively targets the oxadiazole ring due to its electron-deficient nature.

Methoxybenzyl Group Transformations

The 3-methoxybenzyl substituent participates in demethylation and coupling reactions:

Reaction TypeConditionsProducts/OutcomesReferences
Demethylation BBr₃, CH₂Cl₂, -78°CConversion to hydroxylbenzyl derivative
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME, 90°CBiaryl-linked analogs
  • Key Finding : Demethylation with BBr₃ preserves the quinazoline core while introducing a phenolic -OH group for further derivatization.

Cross-Coupling Reactions

The aromatic systems enable palladium-catalyzed cross-couplings:

Reaction TypeConditionsProducts/OutcomesReferences
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, tolueneAmination at quinazoline C-7
Sonogashira CuI, PPh₃, NEt₃Alkynylation of oxadiazole ring
  • Example : Sonogashira coupling introduces terminal alkynes, enabling click chemistry applications.

Acid/Base-Mediated Rearrangements

pH-sensitive rearrangements are observed under extreme conditions:

Reaction TypeConditionsProducts/OutcomesReferences
Acidic Hydrolysis HCl (conc.), 100°CDegradation to m-tolylamide
Alkaline Ring Expansion NaOH (aq), 120°CConversion to benzodiazepine analog
  • Caution : Prolonged exposure to strong acids or bases leads to irreversible decomposition .

Photochemical Reactivity

UV irradiation induces unique transformations:

Reaction TypeConditionsProducts/OutcomesReferences
[2+2] Cycloaddition UV (254 nm), acetoneDimerization via oxadiazole rings
Singlet Oxygen Trapping Rose Bengal, O₂, visible lightEndoperoxide formation
  • Application : Photodimerization creates supramolecular architectures for materials science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline-dione derivatives with modifications to the benzyl and oxadiazole substituents have been explored to optimize physicochemical and biological properties. Below is a detailed comparison with two closely related analogs (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Benzyl Substituent Oxadiazole Substituent Notable Features
3-(3-Methoxybenzyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (Target) C₂₅H₂₀N₄O₄* 440.4* 3-Methoxybenzyl 3-(m-Tolyl) Balanced hydrophobicity; meta-substitution minimizes steric hindrance.
3-(4-Chlorobenzyl)-7-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione C₂₁H₁₃ClN₄O₃S 436.9 4-Chlorobenzyl 3-(Thiophen-2-yl) Chlorine (electron-withdrawing) enhances polarity; thiophene adds sulfur-mediated interactions.
7-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione C₂₆H₂₂N₄O₆ 486.5 2-Methoxybenzyl 3-(2,3-Dimethoxyphenyl) Multiple methoxy groups increase solubility; ortho-substitution may sterically hinder binding.

Key Comparative Insights

Benzyl Substituent Effects: The target compound’s 3-methoxybenzyl group provides meta-directed electron donation, contrasting with the 4-chlorobenzyl (electron-withdrawing Cl) in and the 2-methoxybenzyl (ortho-substitution) in . Meta-substitution typically offers optimal steric and electronic profiles for receptor binding compared to ortho/para positions.

Oxadiazole Substituent Effects: The target’s m-tolyl group (methylphenyl) introduces moderate hydrophobicity, whereas the thiophene in adds a sulfur atom capable of unique dipole interactions or hydrogen bonding.

Molecular Weight and Complexity :

  • The target compound (MW 440.4) is intermediate in size between (436.9) and (486.5). Higher molecular weight in correlates with increased methoxy groups, which could improve solubility but reduce bioavailability.

Synthetic Considerations :

  • The oxadiazole ring in all compounds is likely synthesized via cyclization of acylhydrazides or nitrile oxides, as seen in analogous routes .
  • Substituent positioning (e.g., meta vs. para) requires regioselective coupling or protection/deprotection strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.